![molecular formula C10H16 B1216257 2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene CAS No. 514-14-7](/img/structure/B1216257.png)
2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene
Übersicht
Beschreibung
“2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene” is a chemical compound with the molecular formula C10H16 . It is also known as ξ-Fenchene . The average mass of this compound is 136.234 Da .
Molecular Structure Analysis
The molecular structure of “2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involving “2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene” are complex and varied. One example is its use in the transition metal-catalyzed dimerization of alkene .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene, as part of the bicycloheptene family, has been explored in various chemical syntheses and reactions. One study focused on the synthesis and chemistry of Bicyclo[4.1.0]hept-1,6-ene, which is closely related to 2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene. This research demonstrated the formation of diastereomeric cyclopropenes and various other complex reactions involving cyclopropyl groups, highlighting the compound's reactivity and potential applications in organic synthesis (Billups et al., 1996).
Material Science and Polymerization
In material science, particularly in polymer chemistry, 2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene has been utilized in the development of cycloaliphatic polyolefins with functional groups. A study by Mathew et al. (1996) demonstrated the successful Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives, including 2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene, to create polyolefins with a range of functional groups. This research opens up possibilities for using these compounds in advanced polymer materials with specific characteristics (Mathew et al., 1996).
Photolithography and Electronic Applications
In the field of photolithography and electronic materials, 2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene derivatives have been explored for their potential in creating photoresist materials. Okoroanyanwu et al. (1998) synthesized a series of alicyclic polymers designed for use as 193 nm photoresist materials, utilizing compounds like 2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene. These materials were characterized by their solubility in common organic solvents and a wide range of glass transition temperatures, indicating their potential application in the semiconductor industry (Okoroanyanwu et al., 1998).
Eigenschaften
IUPAC Name |
2,7,7-trimethylbicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h6,8-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEFTWKQGYFNTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CCC1C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340444 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- | |
CAS RN |
514-14-7 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



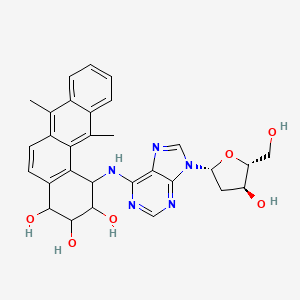
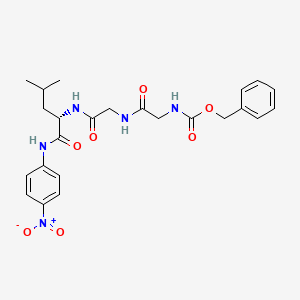

![[[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1216180.png)


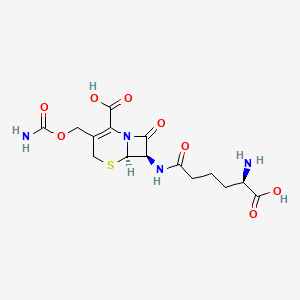
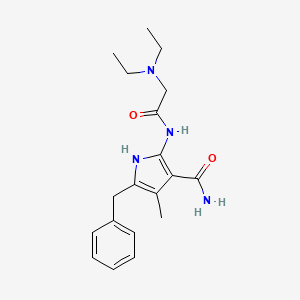
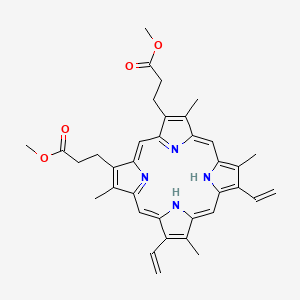
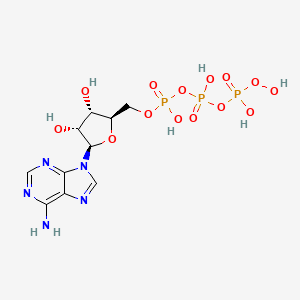

![(2S,3S,5R)-3-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carboxamide](/img/structure/B1216196.png)
![(3R)-4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxybutanoic acid](/img/structure/B1216197.png)
![2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B1216198.png)